

Amino-PEG9-acid: A Comprehensive Technical Guide for Drug Development Professionals

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Compound of Interest		
Compound Name:	Amino-PEG9-acid	
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An in-depth exploration of the synthesis, properties, and applications of **Amino-PEG9-acid** in advanced drug development, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction to Amino-PEG9-acid

Amino-PEG9-acid is a heterobifunctional linker molecule integral to the advancement of targeted therapeutics.[1][2][3] Structurally, it consists of a nine-unit polyethylene glycol (PEG) chain flanked by a primary amine (-NH2) at one terminus and a carboxylic acid (-COOH) at the other. This configuration allows for the sequential and controlled conjugation of two different molecular entities, making it a versatile tool in the field of bioconjugation.

The central PEG chain, composed of repeating ethylene glycol units, imparts favorable physicochemical properties to the linker and, consequently, to the final conjugate. Key among these is increased hydrophilicity, which can enhance the solubility and reduce the aggregation of poorly soluble drug molecules. Furthermore, the PEG moiety is known for its ability to improve the pharmacokinetic profile of bioconjugates by increasing their hydrodynamic radius, which can reduce renal clearance and extend circulation half-life. PEGylation, the process of attaching PEG chains to molecules, is also recognized for its potential to decrease the immunogenicity of therapeutic proteins and peptides.

The terminal functional groups of **Amino-PEG9-acid** provide orthogonal reactivity, a critical feature for the precise construction of complex biomolecules. The primary amine is nucleophilic and readily reacts with activated esters, such as N-hydroxysuccinimide (NHS) esters, and other



electrophilic groups. Conversely, the carboxylic acid can be activated to react with nucleophiles, most commonly primary amines, to form stable amide bonds. This dual reactivity is fundamental to its application in linking antibodies to cytotoxic payloads in ADCs and in connecting targeting ligands to E3 ligase recruiters in PROTACs.

Physicochemical and Quantitative Data

The precise molecular characteristics of **Amino-PEG9-acid** are critical for its effective application in drug development. The following table summarizes the key quantitative data for this linker.

Property	Value	Reference
Molecular Formula	C21H43NO11	N/A
Molecular Weight	485.57 g/mol	[3]
CAS Number	1191079-83-0	N/A
Purity	Typically >95%	[3]
Appearance	White solid or viscous oil	N/A
Solubility	Soluble in water and most organic solvents	N/A

Synthesis of Amino-PEG9-acid

While a specific, detailed, step-by-step protocol for the synthesis of **Amino-PEG9-acid** is not readily available in the public domain, general methodologies for the synthesis of heterobifunctional PEG linkers provide a foundational understanding of the process. The synthesis typically involves a multi-step approach starting from a commercially available, monodisperse PEG diol.

The general strategy involves the orthogonal protection of the terminal hydroxyl groups, followed by sequential deprotection and functionalization. One common approach is to:

 Monoprotect the PEG Diol: One of the terminal hydroxyl groups of the PEG diol is protected with a suitable protecting group, such as a trityl or tert-butyldimethylsilyl (TBDMS) group.



- Functionalize the Free Hydroxyl Group: The remaining free hydroxyl group is then converted to the desired functional group, for instance, by tosylation followed by nucleophilic substitution with sodium azide to introduce an azide moiety.
- Deprotection of the First Terminus: The protecting group on the first hydroxyl group is selectively removed.
- Functionalization of the Second Terminus: The newly deprotected hydroxyl group is then
 converted to the second desired functional group. For instance, it can be oxidized to a
 carboxylic acid.
- Final Conversion to the Amine: The azide group introduced in step 2 is then reduced to a
 primary amine, commonly achieved through a Staudinger reaction or catalytic
 hydrogenation.

This strategic approach allows for the controlled introduction of different functionalities at each end of the PEG chain, resulting in the desired heterobifunctional linker.

Experimental Protocols for Bioconjugation

The utility of **Amino-PEG9-acid** lies in its ability to covalently link two different molecules through its terminal amine and carboxylic acid groups. The following are detailed protocols for the two primary types of conjugation reactions.

Protocol 1: Amide Bond Formation via EDC/NHS Coupling of the Carboxylic Acid Terminus

This protocol describes the activation of the carboxylic acid group of **Amino-PEG9-acid** to form an NHS ester, which then readily reacts with a primary amine on a target molecule (e.g., a protein, peptide, or small molecule drug).

Materials:

- Amino-PEG9-acid
- Target molecule with a primary amine



- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-Hydroxysuccinimide (NHS)
- 2-(N-morpholino)ethanesulfonic acid (MES) buffer (e.g., 0.1 M, pH 4.7-6.0)
- Phosphate-buffered saline (PBS) (pH 7.2-7.4)
- Reaction solvent (e.g., DMSO or DMF)
- Quenching reagent (e.g., hydroxylamine or Tris buffer)
- Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

- Dissolve Amino-PEG9-acid: Dissolve Amino-PEG9-acid in the reaction solvent to a desired concentration (e.g., 10 mg/mL).
- Activate the Carboxylic Acid:
 - In a separate tube, dissolve EDC (1.5 equivalents relative to Amino-PEG9-acid) and NHS (1.5 equivalents) in MES buffer.
 - Add the EDC/NHS solution to the Amino-PEG9-acid solution.
 - Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHSactivated PEG linker.
- Conjugation to the Target Molecule:
 - Dissolve the target molecule containing a primary amine in PBS.
 - Add the NHS-activated Amino-PEG9-acid to the target molecule solution. The molar ratio
 of the activated linker to the target molecule should be optimized based on the desired
 degree of labeling.



- Allow the reaction to proceed for 2 hours to overnight at room temperature or 4°C. The reaction pH should be maintained between 7.2 and 8.0 for efficient coupling.
- Quench the Reaction: Add the quenching reagent to the reaction mixture to stop the reaction and hydrolyze any unreacted NHS esters.
- Purify the Conjugate: Purify the resulting conjugate using an appropriate method to remove excess linker and byproducts.

Protocol 2: Amide Bond Formation with the Amine Terminus

This protocol describes the reaction of the primary amine of **Amino-PEG9-acid** with a molecule containing an activated carboxylic acid, such as an NHS ester.

Materials:

- Amino-PEG9-acid
- Target molecule with an NHS ester
- Reaction buffer (e.g., PBS, pH 7.2-8.0)
- Reaction solvent (e.g., DMSO or DMF)
- Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

- Dissolve Reactants:
 - Dissolve Amino-PEG9-acid in the reaction buffer.
 - Dissolve the NHS ester-containing target molecule in a small amount of reaction solvent and then add it to the **Amino-PEG9-acid** solution. The molar ratio should be optimized for the specific application.



- Conjugation Reaction: Allow the reaction to proceed for 1-2 hours at room temperature. The
 progress of the reaction can be monitored by a suitable analytical technique, such as HPLC
 or LC-MS.
- Purify the Conjugate: Purify the conjugate using an appropriate method to remove unreacted starting materials and byproducts.

Applications in Drug Development

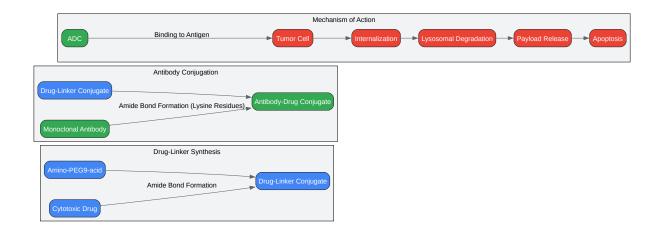
Amino-PEG9-acid is a key enabling technology in the development of sophisticated drug delivery systems, particularly in the fields of Antibody-Drug Conjugates and PROTACs.

Antibody-Drug Conjugates (ADCs)

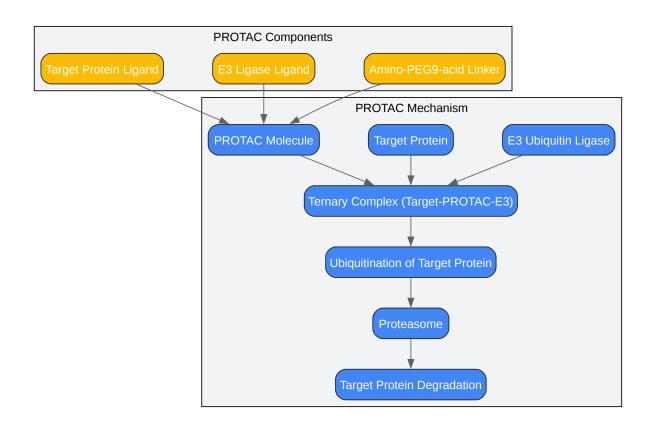
ADCs are a class of targeted therapies that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to cancer cells. The linker that connects the antibody and the payload is a critical component of the ADC, influencing its stability, efficacy, and safety.

Amino-PEG9-acid serves as a non-cleavable linker in ADC constructs. The carboxylic acid end can be conjugated to a primary amine on the antibody, typically the ε-amino group of a lysine residue, while the amine end can be reacted with a functionalized cytotoxic drug. The hydrophilic PEG chain can help to mitigate the aggregation often caused by hydrophobic payloads and can improve the overall pharmacokinetic properties of the ADC.









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